The following tables provide the complete 1H and 13C NMR assignments for 3-O-methylellagic acid 3'-O-α-rhamnoside, isolated from Shorea beccariana. Data were acquired on a 600 MHz (1H) and 151 MHz (13C) spectrometer in DMSO-d6 [1].
Table 1: Aglycon Moisty (Ellagic Acid Core) 13C NMR Data
| Carbon Atom | δ (ppm) | Carbon Atom | δ (ppm) |
|---|---|---|---|
| C-1 | 113.55 | C-1' | 112.49 |
| C-2 | 140.51 | C-2' | 142.33 |
| C-3 | 136.78 | C-3' | 147.15 |
| C-4 | 153.02 | C-4' | 153.02 |
| C-5 | 111.77 | C-5' | 111.95 |
| C-6 | 114.85 | C-6' | 114.85 |
| C-7 | 159.28 | C-7' | 159.22 |
| 3-OCH3 | 61.37 | - | - |
Table 2: Sugar Moisty (Rhamnose) 13C NMR Data
| Carbon Atom | δ (ppm) | Carbon Atom | δ (ppm) |
|---|---|---|---|
| C-1'' | 100.45 | C-4'' | 72.25 |
| C-2'' | 70.31 | C-5'' | 70.31 |
| C-3'' | 70.56 | C-6'' | 18.29 |
Table 3: Selected 1H NMR Data & Correlations
| Proton | δ (ppm), Multiplicity (J in Hz) | Correlation (HMBC) |
|---|---|---|
| H-5 | 7.69, s | C-1, C-2, C-4, C-7 |
| H-5' | 7.51, s | C-1', C-3', C-6', C-7' |
| H-1'' | 5.46, d (J = 1.8 Hz) | C-3' |
| 3-OCH3 | 4.02, s | C-2 |
| 6''-CH3 | 1.12, d (J = 6.2 Hz) | C-3'' |
The structure of this ellagic acid derivative was determined through a multi-step analytical process. The following diagram visualizes the key stages and techniques involved in its isolation and structural characterization [1].
Workflow for isolating and characterizing ellagic acid derivatives.
The methodology for each stage involves [1]:
1H-13C bonds.1H-13C couplings (2-4 bonds), which connect molecular fragments through quaternary carbons and establish the skeleton [3] [4].Assigning NMR signals for ellagic acid derivatives presents specific challenges that require optimized techniques.
13C NMR signals are often very close in chemical shift, making them difficult to assign unambiguously [4].²JCH, ³JCH, ⁴JCH), which is essential for observing correlations across the lactone rings and establishing the correct connections between proton and carbon atoms [3] [4].13C NMR pattern recognition strategies can be employed for the identification of known ellagic acid derivatives, like 3,3'-di-O-methylellagic acid, directly within partially purified mixtures, accelerating the dereplication process [5].Based on the current search, a full NMR assignment for the simple This compound aglycon is not publicly available in these results. Here's how you can proceed:
1H NMR signal for the 3-OCH3 group is a singlet around 4.02 ppm [1].
The following table lists plant species from which this compound or its derivatives have been successfully isolated, along with the specific plant parts used.
| Plant Species | Plant Part Used | Specific Compound Isolated |
|---|---|---|
| Geum urbanum L. [1] | Roots & Aerial Parts | This compound-4-O-β-d-glucopyranoside [1] |
| Eucalyptus globulus [2] | Stem Bark | This compound 3'-O-α-rhamnopyranoside and its acetylated derivatives [2] |
| Caesalpinia crista L. [3] | Seeds | This compound 3'O-α-rhamnopyranoside [3] |
| Turpinia ternata [4] | Stems | This compound and this compound-3'-O-α-L-rhamnopyranoside [4] |
Based on the analyzed studies, the general process for isolating this compound and related compounds follows a common phytochemical approach, outlined in the workflow below.
Diagram of the general phytochemical workflow for isolating this compound from plant material.
Crude Extraction and Fractionation: The research on Geum urbanum provides a specific protocol [1]. Dried plant material is extracted with methanol via maceration at room temperature for two days. The combined crude methanol extract is then concentrated and sequentially partitioned with solvents of increasing polarity: Petroleum Ether, Ethyl Acetate (EtOAc), and n-Butanol (n-BuOH). The EtOAc fraction often contains the target polyphenolic compounds.
Isolation and Identification: The final pure compounds are obtained from the active fractions using chromatographic techniques. The structure of this compound and its derivatives is confirmed through extensive spectroscopic analysis, including 1H NMR, 13C NMR, HMBC, IR, and Mass Spectrometry [2] [3] [4].
This compound and its rhamnoside derivatives exhibit notable biological activities, as quantified in the studies.
| Bioactivity | Test System / Organism | Result / Potency |
|---|---|---|
| Antibacterial [1] [3] | Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus) | MIC values: 0.078 - 1.25 mg/mL (varies by extract/fraction) |
| Antioxidant [2] | Inhibition of lipid peroxidation in rat liver microsomes | IC₅₀ values: 10.0 - 14.0 µg/mL (for ellagic acid rhamnosides) |
| Enzyme Inhibition [5] | Molecular docking to HMG-CoA reductase | Binding affinity comparable to statins, suggesting therapeutic potential |
3-O-Methylellagic acid is a type of hydrolyzable tannin [1]. Recent studies have highlighted its potential in drug development, particularly for managing cholesterol levels.
A 2025 study used molecular docking to screen phytochemicals from Cochlospermum planchonii and Cochlospermum tinctorium for their ability to inhibit HMG-CoA reductase (HMGR), a key enzyme in cholesterol biosynthesis [2]. Among 32 screened compounds, This compound demonstrated the strongest interaction with the HMG-binding pocket of the enzyme, forming 26 binding interactions—more than any statin drug used in the study for comparison [2]. This suggests it is a promising candidate for further investigation as a natural cholesterol-lowering agent [2].
This compound is found in a wide variety of plants. The table below lists some of its natural sources as identified in the literature.
| Natural Source | Type of Organism |
|---|---|
| Myrciaria cauliflora (Jabuticaba) [3] | Plant |
| Eugenia jambolana (Java Plum) [1] | Plant |
| Guava and Brazil Nut [1] | Plant |
| Lumnitzera racemosa (a mangrove species) [4] | Plant |
| Sanguisorba officinalis L. (Garden Burnet) [5] | Plant |
| Various Cochlospermum species [2] | Plant |
While a definitive pathway for this compound is not detailed in the search results, they provide crucial insights into the general process for creating such methylated ellagic acid derivatives.
The following diagram illustrates the logical relationship for the production of methylated ellagic acids, based on the strategies identified in the research:
The methodologies from the cited papers can serve as a guide for designing experiments to study or produce this compound.
| Experimental Aspect | Methodology from Literature |
|---|---|
| Identification & Analysis | High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR (incl. ADEQUATE) [4]; UPLC-MS/MS for phenolic metabolites [7]. |
| Activity Validation | Molecular docking against target proteins (e.g., HMGR) [2]; in vitro antioxidant assays (DPPH, lipid peroxidation) [7]; cell-based proliferation/differentiation assays [5]. |
| Biosynthesis & Production | Protein engineering of O-methyltransferases (e.g., semi-rational design) [6]; construction of de novo biosynthetic pathways in E. coli [6]; optimization of precursor supply and culture conditions [6]. |
The table below summarizes the available data for 3-O-Methylellagic acid and a closely related compound [1] [2].
| Property | Value for this compound | Value for this compound 3'-O-α-Rhamnoside |
|---|---|---|
| UV-Vis λmax (MeOH) | 370.3 & 247.6 nm [2] | 370.3 & 247.6 nm [2] |
| Molecular Formula | C15H8O8 [1] | Information missing |
| Molecular Weight | 316.22 g/mol [1] | Information missing |
| IUPAC Name | 6,7,13-trihydroxy-14-methoxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione [1] | Information missing |
Based on the methodologies described in the research, the following flowchart outlines a general workflow for the characterization of ellagic acid derivatives, positioning the UV-Vis analysis within the broader context.
Overview of the analytical process for characterizing ellagic acid derivatives from plant material.
The UV-Vis analysis is a standard step in this workflow. Here are the specific parameters as reported in the literature:
This document outlines a validated high-performance liquid chromatography (HPLC) method for the simultaneous determination of ellagic acid and its methylated derivatives, including 3,3'-Di-O-methylellagic acid. The method provides a robust framework for quality control of herbal medicines and for pharmacokinetic studies in drug development [1] [2].
The diagram below illustrates the complete experimental workflow, from sample preparation to data analysis.
2.1. Sample Preparation
2.2. Standard Solution Preparation
2.3. Instrumentation and Chromatographic Conditions The table below summarizes the key parameters used in the referenced study, which can be optimized for 3-O-Methylellagic acid.
Table 1: HPLC Instrumental Conditions [1] [2]
| Parameter | Specification |
|---|---|
| HPLC System | Not specified in extract |
| Column | ACE Excel 3 Super C18 (100 mm × 2.1 mm, 3.0 μm) |
| Mobile Phase | A) 0.1% Formic acid in water B) Acetonitrile | | Gradient Program | 0–1.2 min: 6% B 1.2–9.5 min: 6%–75% B 9.5–11 min: 75%–90% B 11–13 min: 90% B 13–14 min: 90% B 14–15 min: 6% B | | Flow Rate | 0.25 mL/min | | Injection Volume | 2 μL | | Detection | Not specified (Method was used for quantitative analysis) |
For any analytical method to be considered reliable, it must be validated. The following parameters should be established, as demonstrated in a similar study on an herbal formulation [3].
Table 2: Key Method Validation Parameters [3]
| Parameter | Target Acceptance Criteria |
|---|---|
| Linearity | Correlation coefficient (R²) ≥ 0.999 |
| Precision | Relative Standard Deviation (RSD) < 2% |
| Accuracy | Recovery percentage within 90–105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio ~3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ~10:1 |
3-O-Methylellagic acid is a natural polyphenolic compound derived from various plant species, including Myrciaria cauliflora and Caesalpinia paraguariensis [1] [2]. This ellagic acid derivative has demonstrated significant antibacterial activity against Staphylococcus aureus, a clinically relevant Gram-positive pathogen responsible for a wide spectrum of infections [1]. The compound's dual anti-inflammatory and antibacterial properties make it a promising candidate for therapeutic development, particularly in an era of increasing antimicrobial resistance [1] [3]. These application notes provide a detailed protocol for evaluating the antibacterial efficacy of this compound against S. aureus, specifically designed for researchers and drug development professionals.
The table below summarizes the quantitative antibacterial activity of this compound against Staphylococcus aureus:
Table 1: Antibacterial Activity of this compound Against Staphylococcus aureus
| Parameter | Value | Experimental Conditions | Source/Reference |
|---|---|---|---|
| Minimum Inhibitory Concentration (MIC) | 32 µg/mL | Strain: S. aureus ATCC 25923 | [1] |
| Anti-complement Activity (Classic Pathway) IC50 | 0.58 mM | Assay: Sheep erythrocyte hemolytic inhibition | [1] |
| Anti-complement Activity (Alternative Pathway) IC50 | 0.67 mM | Assay: Rabbit erythrocyte hemolytic inhibition | [1] |
1. Test Compound Stock Solution:
2. Bacterial Culture Preparation:
The following workflow outlines the key steps for determining the Minimum Inhibitory Concentration (MIC).
Procedure:
Procedure:
The antibacterial effect of this compound is likely multi-faceted. As a polyphenolic compound, it may target the bacterial cell membrane. Furthermore, plant-derived antimicrobials often induce oxidative stress in bacterial cells. The following diagram illustrates this proposed mechanism and the subsequent bacterial response.
Key Mechanistic Insights:
Mature biofilms of S. aureus can be established in 96-well plates over 48 hours. The established biofilms are then treated with the test compound at MIC, 2xMIC, and 4xMIC for 24 hours. The remaining biofilm biomass is quantified using crystal violet (CV) staining [6] [7]. The percentage of biofilm eradication is calculated as: [(OD growth control - OD sample) / OD growth control] × 100 [6].
To evaluate if this compound can potentiate the effects of conventional antibiotics, checkerboard microdilution assays can be performed. Sub-inhibitory concentrations (e.g., MIC/2) of the compound are combined with serial dilutions of antibiotics like ciprofloxacin, erythromycin, or kanamycin. The Fractional Inhibitory Concentration (FIC) index is calculated to determine synergistic, additive, or indifferent effects [7].
3-O-Methylellagic acid is a natural polyphenol belonging to the class of hydrolyzable tannins [1]. It is found in various plant species such as guava, Java plum, and Brazil nut, making it a potential biomarker for the consumption of these plants [1]. While direct studies on its anti-inflammatory effects are limited, research on its structural analogues provides strong evidence for the potential of ellagic acid derivatives as anti-inflammatory agents.
A very closely related glycoside derivative, This compound-4′-O-α-L-rhamnopyranoside, has been explicitly described as a compound that "can be used in the study of inflammation and pain," confirming the interest in this chemical family for inflammatory conditions [2].
The anti-inflammatory potential of this compound and its analogues is likely mediated through the modulation of key enzymatic pathways involved in the inflammatory response. The following diagram illustrates the proposed mechanism of action based on evidence from related compounds:
The proposed mechanisms, supported by experimental data on analogues, include:
The table below summarizes the key quantitative data available for this compound and its bioactive analogues:
Table 1: Quantitative Bioactivity Data of Ellagic Acid Derivatives
| Compound Name | Reported Activity | Experimental Model / Target | Potency / Binding Affinity |
|---|---|---|---|
| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | Anticancer (Cervical) | HeLa cell line | EC~50~: 12.57 ± 2.22 μg mL⁻¹ |
| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | Anticancer (Breast) | T47D cell line | EC~50~: 55.35 ± 6.28 μg mL⁻¹ |
| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | SIRT1 Enzyme Inhibition | Computational (MM-GBSA) | ΔG~bind~: -30.98 ± 0.25 kcal mol⁻¹ |
| 3,4,3'-Tri-O-methylellagic acid (T-EA) [4] | CDK9 Enzyme Inhibition | Computational (MM-PBSA) | ΔG~bind~: -25.87 ± 0.40 kcal mol⁻¹ |
| 3,3'-Di-O-methylellagic acid [3] | COX/LOX Enzyme Inhibition | In vitro enzyme assay | Effective inhibitor |
| This compound-4'-rhamnoside [2] | Anti-inflammatory & Pain | Not specified | Used in related research |
Due to the scarcity of direct protocols for this compound, the following methods are adapted from studies on its highly similar analogues, particularly 3,4,3'-Tri-O-methylellagic acid (T-EA) [4]. These can serve as a robust starting point for experimental investigation.
This protocol outlines a standard method for evaluating cell viability and anti-inflammatory effects in cultured cell lines.
Workflow Overview:
Materials:
Procedure:
This protocol is used to predict the interaction between this compound and potential protein targets, providing insights into its mechanism of action.
Workflow Overview:
Materials:
Procedure:
Ligand Preparation:
Protein Preparation:
Molecular Docking:
Molecular Dynamics (MD) Simulation (Optional but Recommended):
Binding Affinity Calculation:
Successful biological testing requires the compound to be in solution. The following table provides guidance based on the physicochemical properties of this compound and its derivatives.
Table 2: Physicochemical Properties and Solubilization Guidance
| Parameter | This compound [1] | This compound-4′-rhamnoside [2] |
|---|---|---|
| Molecular Formula | C~15~H~8~O~8~ | C~21~H~18~O~12~ |
| Molecular Weight | 316.22 g/mol | 462.36 g/mol |
| Hydrogen Bond Donors | 3 | 5 |
| Hydrogen Bond Acceptors | 8 | 12 |
| LogP | 1.4 (XLogP) | 0.1 |
| Solubility (Predicted) | Practically insoluble in water [1] | Soluble in DMSO [2] |
| Recommended Solvents | DMSO, DMF [2] | DMSO, Water, Ethanol [2] |
| Suggested Stock Prep. | Prepare a concentrated stock in DMSO (e.g., 10-50 mM) followed by dilution in aqueous buffer. |
This compound represents a promising scaffold for anti-inflammatory drug development, with evidence from its analogues supporting mechanisms such as COX/LOX and SIRT1 inhibition. The provided protocols and data offer a foundational roadmap for researchers to empirically validate these activities. Future work should focus on:
This compound is a naturally occurring ellagic acid derivative with demonstrated biological activity relevant to metabolic and oncological research. This polyphenolic compound has been identified as a promising glucose transport inhibitor with potential applications in addressing diseases characterized by aberrant glucose metabolism, including diabetes and cancer. The compound's significance stems from its ability to modulate cellular glucose uptake, a fundamental process in energy homeostasis that becomes dysregulated in various pathological states [1]. Cancer cells in particular exhibit the Warburg effect, characterized by increased glucose uptake and glycolytic flux even under aerobic conditions, making glucose transporters attractive molecular targets for therapeutic intervention [2].
The molecular structure of this compound (C₁₅H₈O₈; molar mass 316.22 g/mol) features a fused four-ring system with hydroxyl and methoxy substituents that facilitate interactions with biological targets [1]. This compound has been isolated from various medicinal plants, including Lagerstroemia speciosa and Myrciaria cauliflora, and has demonstrated additional anti-inflammatory and antibacterial properties in experimental models [3] [1]. The dual potential of this compound to modulate both metabolic and inflammatory pathways positions it as a valuable chemical probe for investigating the intersection of these biological processes in disease states.
Table 1: Fundamental Characteristics of this compound
| Property | Specification |
|---|---|
| CAS Number | 51768-38-8 |
| Molecular Formula | C₁₅H₈O₈ |
| Molar Mass | 316.22 g/mol |
| Compound Type | Ellagic acid derivative (polyphenol) |
| Bioactivity Profile | Glucose transport inhibition, anti-inflammatory, antibacterial |
| Storage Conditions | Store at -20°C under inert atmosphere; protect from light |
| Solubility | Limited water solubility; soluble in DMSO, methanol, and acetone |
This compound is characterized by its complex polyphenolic structure, which contributes to both its biological activity and analytical challenges. The compound's fused ring system with multiple oxygen-containing functional groups enables interactions with various enzymatic targets and receptors involved in glucose metabolism and inflammation. Its antibacterial activity has been demonstrated against Staphylococcus aureus ATCC 25923 with a minimum inhibitory concentration (MIC) of 32 μg/mL [1]. Researchers should note that the compound is intended for research applications only and not for human diagnostic or therapeutic use without further development and validation.
Cellular glucose uptake is mediated by specialized transporter proteins that facilitate the movement of glucose across plasma membranes. The three principal families of glucose transporters include:
GLUT transporters (facilitative diffusion): These belong to the solute carrier 2 (SLC2) family and transport glucose along its concentration gradient without energy requirement. Key isoforms include GLUT1 (ubiquitously expressed, often upregulated in cancers), GLUT2 (liver, pancreas, low affinity), GLUT3 (neurons, high affinity), and GLUT4 (insulin-responsive tissues) [2].
SGLT transporters (sodium-coupled active transport): These utilize sodium gradients established by Na+/K+-ATPase to transport glucose against its concentration gradient. SGLT1 (high affinity, 1:1 Na+:glucose) is expressed in intestine and kidney, while SGLT2 (lower affinity, higher capacity, 1:1 Na+:glucose) is primarily renal [4].
SWEET transporters: A more recently discovered family of glucose transporters, with plants expressing approximately 20 isoforms but humans possessing only one SWEET gene whose function remains incompletely characterized [2].
Dysregulated glucose transporter expression represents a hallmark of several disease states. In type 2 diabetes, impaired GLUT4 translocation in response to insulin contributes to peripheral insulin resistance and hyperglycemia [5]. In cancer, numerous tumor types overexpress GLUT isoforms, particularly GLUT1, GLUT3, and GLUT4, to sustain the elevated glycolytic flux required for rapid proliferation [2] [4]. The strategic inhibition of specific glucose transporters thus offers a promising therapeutic approach for modulating glucose availability in target tissues. The following diagram illustrates the glucose transport mechanisms operational in mammalian cells:
Research has demonstrated that this compound and related ellagic acid derivatives significantly inhibit glucose transport in cellular assays. In a comprehensive bioactivity-directed isolation study from Lagerstroemia speciosa leaves, multiple ellagic acid derivatives including this compound showed a consistent inhibitory effect on glucose transport assays [3]. This foundational finding positions this compound as a valuable chemical probe for investigating glucose transporter function and developing potential therapeutic applications targeting diseases characterized by aberrant glucose uptake.
The structure-activity relationship analysis suggests that the methylation pattern of ellagic acid derivatives significantly influences their glucose transport modulatory activity. While ellagitannins from the same plant source demonstrated glucose uptake-stimulatory effects, the methylated ellagic acid derivatives consistently showed inhibitory activity [3]. This divergence highlights the importance of specific structural features in determining the direction of modulation and suggests that this compound may interact with glucose transporters or their regulatory elements in a distinct manner from related polyphenols.
Table 2: Comparison of Natural Product Glucose Transport Inhibitors
| Compound | Plant Source | Target Transporter | Reported Activities |
|---|---|---|---|
| This compound | Lagerstroemia speciosa, Myrciaria cauliflora | Not fully characterized | Glucose transport inhibition, anti-inflammatory, antibacterial (MIC 32 μg/mL for S. aureus) [3] [1] |
| Phlorizin/Phloretin | Apple tree | SGLTs, GLUT1 | Potent GLUT1 inhibition, demonstrated antitumor effects in models [2] [4] |
| Lagerstroemin | Lagerstroemia speciosa | Not specified | Insulin-like glucose uptake stimulation [3] |
| Canagliflozin (synthetic) | N/A | SGLT2, GLUT1 | FDA-approved for diabetes, investigated for cancer [4] |
| WZB117 (synthetic) | N/A | GLUT1, GLUT3, GLUT4 | Reduces cancer stem cell self-renewal [2] |
The comparative data reveal that this compound belongs to a broader class of plant-derived glucose transport modulators with varying mechanisms and specificities. Unlike SGLT-specific inhibitors like phlorizin, the precise transporter targets of this compound require further elucidation. However, its structural similarity to other bioactive ellagic acid derivatives suggests potential interaction with multiple transporter isoforms, which may offer advantages for addressing the metabolic plasticity often observed in cancer cells [3] [2].
The inhibition of glucose transport represents a promising strategic approach in cancer therapy, particularly for tumors exhibiting high glycolytic dependency. Cancer cells frequently overexpress glucose transporters, especially GLUT1 and GLUT3, to sustain their elevated glycolytic flux and biomass production needs [2] [4]. This compound, as a natural glucose transport inhibitor, may selectively target this metabolic vulnerability by restricting glucose availability to neoplastic cells, potentially inhibiting proliferation and sensitizing tumors to conventional therapeutics.
Experimental evidence suggests that combining glucose transport inhibition with other metabolic interventions may yield synergistic effects. Simultaneous targeting of GLUT transporters and glutaminase has been shown to synergistically impair tumor cell growth by addressing cancer metabolic plasticity [6]. This approach simultaneously compromises both glucose and glutamine metabolism—two crucial carbon sources for biosynthetic pathways in rapidly dividing cells. The potential exists for this compound to be employed in similar combination strategies targeting multiple metabolic vulnerabilities in cancer.
Beyond oncology, this compound may find application in inflammatory and metabolic disorders. The compound's documented anti-inflammatory activity complements its glucose transport modulatory properties, potentially addressing the chronic low-grade inflammation associated with insulin resistance and type 2 diabetes [1]. In hepatic insulin resistance, abnormal glucose production and storage contribute significantly to fasting and postprandial hyperglycemia [5]. Modulators of glucose transport and metabolism like this compound may help restore metabolic homeostasis in such conditions.
The compound's antibacterial properties (with demonstrated activity against Staphylococcus aureus) further broaden its potential therapeutic relevance, particularly given the connections between chronic infections, inflammation, and metabolic dysregulation [1]. The multifaceted bioactivity profile of this compound warrants investigation in complex disease states characterized by simultaneous metabolic, inflammatory, and microbial components.
This protocol outlines a standardized method for evaluating the glucose transport inhibitory activity of this compound in cultured mammalian cells, adapted from established procedures in the literature [3].
Procedure:
Data Analysis: Calculate glucose uptake rates and express inhibition as percentage of vehicle control. Determine IC₅₀ values using nonlinear regression of concentration-response data.
This protocol characterizes the binding specificity of this compound to different glucose transporter isoforms using competition assays with known ligands.
Procedure:
The experimental workflow for investigating glucose transport inhibition is summarized below:
When investigating this compound as a glucose transport inhibitor, several methodological factors require careful attention:
Compound solubility and stability: this compound has limited aqueous solubility, requiring appropriate vehicles (e.g., DMSO) with final concentrations typically not exceeding 0.1%. Solutions should be prepared fresh and protected from light due to potential photosensitivity [1].
Cell model selection: Different cell lines express distinct complements of glucose transporters. Research questions should guide model selection—Caco-2 for intestinal transport, 3T3-L1 adipocytes or L6 myotubes for insulin-responsive glucose uptake, or specific cancer lines known to overexpress particular GLUT isoforms [2].
Functional validation: Glucose transport inhibition should be verified using multiple approaches, including direct uptake measurements with radiolabeled or fluorescent glucose analogs, assessment of transporter membrane localization, and evaluation of downstream metabolic effects [2] [6].
Several research directions merit attention to fully characterize the therapeutic potential of this compound:
Target identification: Precise determination of which glucose transporter isoforms (GLUT1, GLUT3, GLUT4, etc.) are inhibited by this compound and their inhibition mechanisms [3] [2].
Structural optimization: Exploration of structure-activity relationships through synthetic modification to enhance potency, selectivity, and pharmaceutical properties [3].
Combination strategies: Evaluation of synergistic interactions with existing metabolic inhibitors, chemotherapeutic agents, or targeted therapies [4] [6].
In vivo validation: Assessment of efficacy, pharmacokinetics, and toxicity in appropriate animal models of cancer, diabetes, or inflammatory conditions.
This compound represents a promising natural product-derived glucose transport inhibitor with potential applications across multiple therapeutic areas, particularly oncology and metabolic disease. Its documented effects on glucose transport, combined with anti-inflammatory and antimicrobial properties, position it as a valuable chemical probe for investigating the relationship between glucose metabolism and disease pathophysiology. The experimental protocols outlined provide a foundation for standardized evaluation of its glucose transport inhibitory activity and mechanism of action. Future research should focus on elucidating its precise molecular targets, optimizing its pharmacological properties, and validating its efficacy in advanced disease models.
1. Introduction 3-(O)-Methylellagic acid is a naturally occurring compound, for example from Myrciaria cauliflora, noted for its anti-inflammatory and antibacterial properties. A stable and accurately prepared stock solution in DMSO is a prerequisite for reliable in vitro biological activity assays [1].
2. Physicochemical Properties The table below summarizes the key properties of 3-(O)-Methylellagic acid essential for solution preparation.
| Property | Value / Description |
|---|---|
| CAS Number | 51768-38-8 [1] |
| Molecular Formula | C({15})H({8})O(_{8}) [1] |
| Molecular Weight | 316.22 g/mol [1] |
| Appearance | Solid powder [1] |
| Recommended Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months, -20°C for 1 month [1] |
3. Stock Solution Preparation Protocol
3.1. Materials and Equipment
3.2. Step-by-Step Procedure
Calculate Mass: Determine the mass of compound required for your desired stock solution concentration and volume. For example, to prepare 1 mL of a 50 mM stock solution:
Weigh Compound: Tare the empty vial. Accurately weigh the calculated mass of 3-(O)-Methylellagic acid powder and transfer it to the vial.
Add Solvent: Add the required volume of anhydrous DMSO to the vial. For the example, add 1 mL of DMSO. It is recommended to start with 90% of the final volume.
Dissolve and Mix: Cap the vial tightly and vortex vigorously for 1-2 minutes. To aid complete dissolution, sonicate the mixture in a sonication bath for 5-10 minutes.
Final Volume: After the solid has completely dissolved, add the remaining DMSO to reach the final target volume (e.g., 1 mL). Vortex again to ensure homogeneity.
Aliquot and Store: Immediately aliquot the stock solution into smaller, sterile tubes to minimize freeze-thaw cycles. Label the tubes clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C or -80°C protected from light [1].
4. Experimental Considerations
5. Workflow Visualization The following diagram outlines the logical workflow for preparing and using the stock solution in an experimental setting.
The table below summarizes the quantitative solubility data found for 3-O-Methylellagic acid and its structurally related compounds. This data can serve as a reference for planning experimental formulations.
| Compound Name | Solubility in DMSO | Solubility in PBS/Buffered Saline | Additional Notes | Source |
|---|---|---|---|---|
| This compound-4′-O-α-L-rhamnopyranoside | Information not explicitly stated; "may dissolve in DMSO" is noted. | Can be formulated in saline-based injection solutions as part of a solvent mixture (e.g., 10% DMSO + 85% Saline). | For low-solubility compounds, various injection and oral formulations are suggested. | [1] |
| 3-O-Methylgallic acid | ~50 mg/mL (~271.52 mM) | 3.33 mg/mL (18.08 mM) with ultrasonication. | Appears as an off-white to light brown solid powder. | [2] |
| 3,3′,4-Tri-O-methylellagic acid | 5 mg/mL (requires heat). If precipitation occurs, reheat the solution. | Information not explicitly stated. | Initially isolated from Euphorbia acaulis. | [3] |
Here are detailed methodologies for preparing stock and working solutions of these compounds, compiled from supplier recommendations and research publications.
A. Standard DMSO Stock Solution (for 3-O-Methylgallic acid) This protocol is adapted from the supplier information for 3-O-Methylgallic acid, which has well-defined solubility [2].
B. Heated DMSO Stock Solution (for 3,3′,4-Tri-O-methylellagic acid) For compounds with lower solubility like 3,3′,4-Tri-O-methylellagic acid, heat is necessary for dissolution [3].
For animal studies where DMSO concentration must be minimized, the following formulation for a related ellagic acid glycoside can be adapted [1].
Injection Formulation (for low water-solubility compounds)
The following methodology is summarized from a research article investigating 3,4,3'-Tri-O-methylellagic acid (T-EA) [4].
Cell Viability (%) = (Absorbance of treated sample / Absorbance of negative control) × 100%The workflow for this assay is outlined below.
Successful experimentation with this compound derivatives requires careful attention to their specific solubility profiles. Preparing concentrated stock solutions in DMSO, potentially with heating, is a reliable first step. For biological assays, especially in vivo, these stocks must be skillfully diluted using appropriate co-solvent systems like Tween 80 and saline to maintain compound solubility while ensuring biocompatibility. The protocols provided here offer a practical foundation for researchers to incorporate these compounds into their drug discovery workflows.
3-O-Methylellagic acid is a naturally occurring polyphenolic compound isolated from various plant sources including Myrciaria cauliflora. It exhibits significant anti-inflammatory and antibacterial properties, with demonstrated activity against Staphylococcus aureus ATCC 25923 (Minimum Inhibitory Concentration of 32 µg/mL) [1]. These biological activities make it a promising candidate for pharmaceutical development and biomedical research. Proper handling and storage are essential to maintain the compound's stability and bioactivity throughout experimental workflows. These application notes provide detailed protocols for storage, stability maintenance, and experimental application of this compound specifically tailored for research settings.
Understanding the fundamental physicochemical properties of this compound is crucial for developing appropriate storage and handling protocols. The compound has the following characteristics:
Table 1: Physicochemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 51768-38-8 [1] [2] |
| Molecular Formula | C₁₅H₈O₈ [1] [2] |
| Molecular Weight | 316.22 g/mol [1] [2] |
| Appearance | Solid [2] |
| Chemical Structure | Ellagic acid derivative with methoxy substitution at position 3 |
Maintaining proper storage conditions is critical for preserving the stability and bioactivity of this compound. The following conditions are recommended based on manufacturer specifications:
Table 2: Storage Conditions for this compound
| Form | Temperature | Duration | Additional Considerations |
|---|---|---|---|
| Powder | -20°C | 3 years [1] | Keep container tightly sealed [2] |
| Solution | -80°C | 1 year [1] | Use appropriate solvent systems |
| Short-term | Ambient (with blue ice) | Shipping only [1] | Minimize exposure time |
This compound requires careful handling due to the following hazard classifications [2]:
Table 3: Personal Protective Equipment Requirements
| Equipment Type | Specification |
|---|---|
| Eye Protection | Safety goggles with side-shields [2] |
| Hand Protection | Protective gloves [2] |
| Body Protection | Impervious clothing [2] |
| Respiratory Protection | Suitable respirator [2] |
| Engineering Controls | Appropriate exhaust ventilation; safety shower and eye wash station [2] |
For in vitro experiments, prepare stock solutions following this standardized protocol:
Procedure:
Purpose: Evaluate antibacterial activity against Staphylococcus aureus ATCC 25923
Materials:
Procedure:
While specific protocols for this compound's anti-inflammatory activity are not detailed in the available literature, general approaches include:
Macrophage-based Assay:
Table 4: Comparison of Methylellagic Acid Derivatives and Their Bioactivities
| Compound Name | Source | Reported Bioactivities | Experimental Models |
|---|---|---|---|
| This compound | Myrciaria cauliflora [1] | Anti-inflammatory, antibacterial, inhibits glucose transport [1] | Staphylococcus aureus ATCC 25923 [1] |
| 3,4,3′-Tri-O-methylellagic acid | Syzygium polycephalum [3] [4] | Anticancer activity | T47D (breast cancer) and HeLa (cervical cancer) cell lines [3] [4] |
| 3,4,3′-Tri-O-methylellagic acid | Syzygium polycephalum [3] [4] | Molecular targets: CDK9 and SIRT1 inhibition | In silico studies [3] [4] |
Table 5: Common Issues and Solutions in this compound Experiments
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor solubility | Incorrect solvent selection | Use DMSO for initial stock solution |
| Loss of activity | Improper storage or repeated freeze-thaw cycles | Prepare single-use aliquots; store at recommended temperatures |
| Inconsistent results | Compound degradation | Verify storage conditions; prepare fresh solutions |
| Precipitation in assay buffer | Solvent incompatibility | Ensure final DMSO concentration does not exceed 1% in biological assays |
3-O-Methylellagic acid is a naturally occurring polyphenolic compound belonging to the ellagitannin class, commonly found in various plant species including Myrcia hatschbachii, Myrciaria cauliflora, and Caesalpinia paraguariensis [1] [2] [3]. This compound has garnered significant research interest due to its broad-spectrum antimicrobial activity against clinically relevant pathogens, including antibiotic-resistant strains, as well as its demonstrated anti-inflammatory and potential metabolic health benefits [2] [4] [3]. The following application notes provide a consolidated summary of its antimicrobial efficacy, detailed experimental protocols for MIC determination, and insights into its mechanisms of action to support research and pre-clinical development efforts.
The table below summarizes the quantitative Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial and fungal strains, as reported in the scientific literature.
Table 1: Documented Minimum Inhibitory Concentration (MIC) Values for this compound
| Microorganism Strain | MIC Value | Experimental Context / Notes | Citation |
|---|---|---|---|
| Candida albicans | 15.6 µg/mL | Tested as part of an ethyl acetate fraction from Myrcia hatschbachii stems. | [1] |
| Staphylococcus aureus (ATCC 25923) | 32 µg/mL | Purified compound, demonstrating direct antibacterial activity. | [2] [4] |
| Escherichia coli | 40-92.5% inhibition | Percentage inhibition reported at concentrations ranging from 6.25 down to 0.20 mg/mL. | [5] |
| Salmonella typhi | 100% inhibition | Percentage inhibition reported at concentrations ranging from 6.25 down to 0.20 mg/mL. | [5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Active | Significant activity reported, in some cases equal to the reference drug ciprofloxacin; specific MIC values were prominent but not explicitly stated in the provided excerpt. | [6] |
This is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial and fungal strains [1] [6].
Compound Preparation:
Inoculum Preparation and Addition:
Controls:
Incubation and Reading:
This method is used to localize antimicrobial components directly on a Thin-Layer Chromatography (TLC) plate during bio-guided fractionation [3].
Chromatography:
Bioassay:
Research suggests that this compound exerts its biological effects through multiple pathways. The following diagram illustrates the key proposed mechanisms derived from the literature.
Diagram 1: Proposed multifaceted mechanisms of action for this compound, including direct antimicrobial effects, cellular metabolic modulation, and potential epigenetic regulation. Dashed lines indicate actions that may be mediated by its metabolite, Ellagic Acid.
For optimal stability and long-term storage, it is recommended to store this compound as a solid powder at -20°C [2] [4]. Stock solutions should be prepared in high-quality DMSO and stored in aliquots at -20°C or -80°C to prevent freeze-thaw cycles and potential oxidation. Repeated thawing and freezing should be avoided.
3-O-Methylellagic acid is a natural polyphenolic compound belonging to the class of ellagic acid derivatives that has garnered significant scientific interest for its diverse therapeutic potential. This compound, chemically known as this compound (CAS No. 51768-38-8) with molecular formula C₁₅H₈O₈ and molecular weight of 316.22 g/mol, is isolated from various medicinal plants including Myrciaria cauliflora, Syzygium polycephalum, and Terminalia macroptera [1] [2] [3]. The compound exhibits a wide spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, antidiabetic, and cholesterol-lowering properties, making it a promising candidate for drug development [2].
Molecular docking studies have become an indispensable tool in modern drug discovery, enabling researchers to predict the interaction between small molecules and their target proteins at atomic resolution. This computational approach provides insights into binding affinities, interaction patterns, and structural requirements for biological activity, thereby facilitating the rational design of therapeutic agents [4]. For this compound, molecular docking has been instrumental in elucidating its mechanism of action against various disease targets, including enzymes involved in cancer progression, cholesterol biosynthesis, and metabolic disorders [1] [5] [3].
The following application notes provide detailed protocols and methodologies for conducting molecular docking studies of this compound with various biological targets, along with comprehensive results from recent investigations that validate its therapeutic potential.
Objective: To evaluate the binding mechanism and affinity of this compound against cyclin-dependent kinase 9 (CDK9) and sirtuin 1 (SIRT1), two key proteins involved in cancer progression [1].
Target Preparation:
Ligand Preparation:
Docking Parameters:
Validation:
Analysis:
Recent studies have demonstrated that this compound exhibits potent anticancer activity through dual inhibition of CDK9 and SIRT1 pathways. The compound showed significant binding affinity towards these targets, with in vitro validation confirming its efficacy against cervical (HeLa) and breast (T47D) cancer cell lines [1].
Table 1: Binding Affinities of this compound with Cancer Targets
| Target Protein | Binding Energy (MM-GBSA) | Binding Energy (MM-PBSA) | In Vitro EC₅₀ |
|---|---|---|---|
| SIRT1 (4I5I) | -30.98 ± 0.25 kcal/mol | -24.07 ± 0.30 kcal/mol | N/A |
| CDK9 (3TNH) | -29.50 ± 0.22 kcal/mol | -25.87 ± 0.40 kcal/mol | N/A |
| T47D Cell Line | N/A | N/A | 55.35 ± 6.28 μg/mL |
| HeLa Cell Line | N/A | N/A | 12.57 ± 2.22 μg/mL |
The molecular dynamics simulations revealed stable complexes between this compound and both targets, with consistent hydrogen bonding patterns and favorable binding energies throughout the 100 ns simulation period. The compound formed multiple hydrophobic interactions and hydrogen bonds within the active sites of CDK9 and SIRT1, explaining its potent inhibitory activity [1].
Objective: To investigate the inhibitory potential of this compound against 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [5].
Target Preparation:
Ligand Preparation:
Docking Setup:
Parameters:
Validation:
In a comprehensive study screening 84 phytochemicals from Cochlospermum species, This compound demonstrated the strongest interaction with HMGR, forming an impressive 26 binding interactions with the HMG-binding pocket residues - more than any tested compound, including commercial statins [5].
Table 2: HMG-CoA Reductase Docking Results for this compound
| Parameter | This compound | Statin Controls Range |
|---|---|---|
| Binding Affinity (ΔG) | -6.0 kcal/mol | -4.6 to -5.7 kcal/mol |
| Docking Score | -32.103 | -25.939 to -36.584 |
| Number of Binding Interactions | 26 | 15-24 |
| Statistical Significance | P = 0.0001 | P < 0.05 |
The compound exhibited superior binding affinity (-6.0 kcal/mol) compared to most statins, with its docking score (-32.103) comparing favorably with control compounds. Statistical analysis of binding affinity scores showed significant difference (P=0.0001), confirming the robust inhibitory potential of this compound against HMGR [5]. These findings support the traditional use of medicinal plants containing this compound for managing dyslipidemia and present it as a promising natural alternative to synthetic statins, potentially with fewer side effects.
Objective: To evaluate the inhibitory activity of this compound against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-amylase, and α-glucosidase for potential applications in Alzheimer's disease and diabetes management [3].
Target Selection:
Ligand Preparation:
Docking Methodology:
Scoring and Analysis:
Studies on ellagic acid derivatives, including this compound and related compounds, have demonstrated significant enzyme inhibitory activity against targets relevant to Alzheimer's disease and diabetes management [3].
Table 3: Enzyme Inhibition Profiles of Ellagic Acid Derivatives
| Compound | AChE IC₅₀ (μg/mL) | BChE IC₅₀ (μg/mL) | α-Amylase IC₅₀ (μg/mL) | α-Glucosidase IC₅₀ (μg/mL) |
|---|---|---|---|---|
| 3,3'-di-O-methyl ellagic acid | 46.77 ± 0.90 | 50.48 ± 1.10 | >100 | 74.18 ± 0.29 |
| Myricetin-3-O-rhamnoside | >100 | >100 | 65.17 ± 0.43 | 69.02 ± 0.65 |
| Acarbose (standard) | N/A | N/A | 32.25 ± 0.36 | 87.70 ± 0.68 |
The molecular docking results revealed that these compounds fit well into the binding sites of the target enzymes, establishing stable complexes with binding energies ranging from -4.03 to -10.20 kcal/mol. Although not all compounds showed binding affinities with cholinesterases, those that did exhibited negative binding energies, indicating thermodynamically favorable inhibition [3].
The experiments demonstrated that 3,3'-di-O-methyl ellagic acid exhibited the most potent cholinesterase inhibition among tested compounds, while showing superior α-glucosidase inhibition compared to the standard drug acarbose. These findings highlight the multitarget potential of ellagic acid derivatives for managing complex diseases like Alzheimer's and diabetes through polypharmacological approaches.
Successful molecular docking studies with this compound require careful attention to technical parameters and validation procedures to ensure reliable and reproducible results:
Force Field Selection:
Simulation Parameters:
Binding Energy Calculations:
Protocol Validation:
System Stability Analysis:
The following workflow diagram illustrates the comprehensive molecular docking protocol for this compound:
The comprehensive molecular docking studies conducted on This compound have revealed its significant potential as a multi-target therapeutic agent for various diseases, including cancer, hypercholesterolemia, Alzheimer's disease, and diabetes. The compound demonstrates favorable binding affinities against critical biological targets, with in vitro studies validating its pharmacological activities.
Future research should focus on advanced computational approaches, including quantum mechanical/molecular mechanical (QM/MM) simulations for more accurate binding energy calculations, and in vitro/in vivo validations to confirm the predicted activities. Additionally, structure-activity relationship studies on various ellagic acid derivatives could guide the development of more potent analogs with improved pharmacokinetic properties.
The protocols outlined in this document provide researchers with robust methodologies for conducting molecular docking studies with this compound and related natural products, facilitating the discovery and development of novel therapeutics from natural sources.
Ellagic acid and its methylellagic acid derivatives are naturally occurring polyphenolic compounds with demonstrated anti-cancer, anti-inflammatory, and anti-oxidant biological activities [1]. Recent studies have highlighted 3,4,3'-tri-O-methylellagic acid (T-EA), isolated from Syzygium polycephalum, as a promising anti-cancer candidate compound, showing significant activity against cervical cancer (HeLa) and breast cancer (T47D) cell lines with EC₅₀ values of 12.57 ± 2.22 μg mL⁻¹ and 55.35 ± 6.28 μg mL⁻¹, respectively [2] [3]. Another derivative, 3-O-methylellagic acid, has shown anti-inflammatory activity and antibacterial properties against Staphylococcus aureus (MIC: 32 μg/mL) [4].
The drug development process increasingly relies on in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction to evaluate drug-like properties in early discovery stages [5]. These computational approaches help overcome the limitations of traditional methods, which are often costly, labor-intensive, and time-consuming [6]. This document provides detailed application notes and experimental protocols for performing in silico ADMET prediction of this compound and its derivatives, enabling researchers to efficiently evaluate their drug-likeness and prioritize candidates for further development.
Recent experimental studies have provided crucial data on the biological activities and binding interactions of methylellagic acid derivatives, particularly against cancer targets.
Table 1: Experimental Bioactivity Data for Methylellagic Acid Derivatives
| Compound | Biological Activity | Experimental Model | Results/Value | Reference |
|---|---|---|---|---|
| 3,4,3'-Tri-O-methylellagic Acid (T-EA) | Anti-cancer (Cervical) | HeLa cell line | EC₅₀ = 12.57 ± 2.22 μg mL⁻¹ | [2] |
| 3,4,3'-Tri-O-methylellagic Acid (T-EA) | Anti-cancer (Breast) | T47D cell line | EC₅₀ = 55.35 ± 6.28 μg mL⁻¹ | [2] |
| 3,4,3'-Tri-O-methylellagic Acid (T-EA) | SIRT1 Binding | In silico (MM-GBSA) | ΔGbind = -30.98 ± 0.25 kcal mol⁻¹ | [2] |
| 3,4,3'-Tri-O-methylellagic Acid (T-EA) | CDK9 Binding | In silico (MM-GBSA) | ΔGbind = -29.50 ± 0.22 kcal mol⁻¹ | [2] |
| This compound | Anti-bacterial | Staph. aureus ATCC 25923 | MIC = 32 μg/mL | [4] |
| This compound | Anti-complement | Sheep Erythrocytes | IC₅₀ = 0.58 mM | [4] |
The strong binding affinities of T-EA for both Sirtuin 1 (SIRT1) and Cyclin-Dependent Kinase 9 (CDK9) cancer targets, as determined through molecular dynamics simulations, suggest a potential multi-target mechanism of action [2]. SIRT1 functions as a cancer growth promoter in breast cancer, while CDK9 acts as a proto-oncogene in cervical cancer [2] [3].
In silico prediction of ADMET properties provides valuable insights into the drug-likeness of compounds before undertaking costly synthetic and experimental procedures.
Table 2: Comparative ADMET Property Predictions for Ellagic Acid Derivatives
| ADMET Property | Ellagic Acid | Tetrabenzoyl Ellagic Acid | Hydrolyzed Ellagic Acid | Remarks |
|---|---|---|---|---|
| Absorption | Moderate | Poor | Excellent | Hydrolyzed derivative shows best absorption [1] |
| Distribution | Excellent | Moderate | Moderate | Ellagic acid shows best distribution profile [1] |
| Metabolism | Moderate | Moderate | Moderate | All three show moderate metabolism [1] |
| Excretion | Moderate | Moderate | Moderate | Comparable excretion profiles [1] |
| Toxicity | Moderate | Moderate | Moderate | Favorable toxicity profiles [1] |
| Physicochemical | Good | Moderate | Good | Hydrolyzed derivative shows improved properties [1] |
| Overall Drug-likeness | Good | Poor | Good | Ellagic acid has better drug-like properties [1] |
Based on ADMETlab analysis, ellagic acid demonstrates superior overall drug-like properties compared to its synthetic derivatives, tetrabenzoyl ellagic acid and hydrolyzed ellagic acid [1]. The hydrolyzed derivative shows the best absorption profile, which could potentially address the poor bioavailability associated with native ellagic acid [1] [7].
To predict the ADMET properties and drug-likeness of this compound derivatives using the ADMETlab computational platform.
Structure Preparation
ADMETlab Submission
Results Analysis
Data Interpretation
To evaluate the molecular interactions and binding stability of this compound derivatives with target proteins such as SIRT1 and CDK9.
System Preparation
Molecular Docking
Molecular Dynamics Simulation
Binding Energy Calculation
The following diagram illustrates the complete workflow for the molecular docking and dynamics simulation protocol:
To experimentally validate the in silico ADMET predictions for this compound derivatives using in vitro and in vivo models.
Absorption Assessment
Metabolism Studies
Pharmacokinetic Evaluation
Tissue Distribution
When evaluating this compound derivatives, several key performance indicators should be considered:
The application of in silico ADMET prediction methodologies for this compound and its derivatives provides valuable insights early in the drug discovery process. Experimental validation has demonstrated that 3,4,3'-tri-O-methylellagic acid shows particularly promising anti-cancer activity against cervical and breast cancer cell lines, with strong binding affinity for molecular targets SIRT1 and CDK9 [2] [3].
The integration of computational predictions with experimental validation creates a powerful framework for optimizing the drug-like properties of methylellagic acid derivatives. These protocols enable researchers to efficiently identify the most promising candidates for further development while avoiding compounds with potential ADMET liabilities.
Q1: What are the initial steps to improve solubility for bioactivity assays? A key first step is selecting an appropriate co-solvent. The search results indicate that DMSO is a standard solvent for creating stock solutions of research compounds like ellagic acid derivatives [1]. You can use this as a starting point for your experiments with 3-O-Methylellagic acid.
Q2: Which advanced formulation strategies can be used? For more significant and stable solubility enhancement, consider moving beyond simple co-solvents to nanocarrier systems.
| Component Category | Example Compounds | Function |
|---|---|---|
| Surfactants | Sucrose fatty acid esters, Polyglycerol fatty acid esters, Polyoxyethylene sorbitan fatty acid esters (Tween) | Stabilize the dispersion, reduce particle aggregation [2] |
| Phospholipids | Lecithin, Phosphatidylcholine | Act as natural emulsifiers, enhance biocompatibility and dispersion stability [2] |
| Water-Soluble Polymers | Polyethylene oxide (PEO) | Further increase stability in the aqueous dispersion [2] |
The following diagram outlines a general experimental workflow that integrates these strategies, from initial preparation to advanced formulation.
Protocol 1: Surfactant-Phospholipid Dispersion Method This protocol is adapted from an ellagic acid dispersion patent [2].
Protocol 2: Formulation of Polymeric Nanoparticles (PLGA) This is a generalized protocol based on the use of polymeric nanocarriers [3].
Understanding the properties of 3-O-Methylellagic acid is the first step in preventing precipitation.
| Property | Value / Description |
|---|---|
| Molecular Formula | C15H8O8 [1] |
| Molecular Weight | 316.22 g/mol [1] |
| CAS Number | 51768-38-8 [1] |
| Appearance | Solid powder at room temperature [1] |
| Log P | 1.62 [1] |
| Hydrogen Bond Donors | 3 [1] |
| Hydrogen Bond Acceptors | 8 [1] |
Stock Solution Formulation Data
Supplier-recommended formulations for preparing a 10 mM stock solution are detailed below [1].
| Injection Formulation | Solvent Composition | Notes |
|---|---|---|
| Formulation 1 | 10% DMSO → 50% Tween 80 → 850μL Saline | Standard for IP/IV/IM/SC injection |
| Formulation 2 | 10% DMSO → 40% PEG300 → 5% Tween 80 → 45% Saline | Alternative injection formulation |
| Formulation 3 | 10% DMSO → 90% Corn Oil | Simple oil-based formulation |
| Oral Formulation 1 | Suspension in 0.5% CMC Na | Standard for oral administration |
Preparation Notes:
This workflow outlines a systematic approach to diagnose and resolve precipitation issues.
While specific stability data is unavailable, the following table summarizes key experimental contexts where 3-O-methylellagic acid and its derivatives have been used, which can inform handling practices.
| Compound Name | Biological Activity / Assay Type | Key Experimental Conditions | Source / Citation |
|---|---|---|---|
| This compound | Antibacterial activity | Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus [1] [2]. | TargetMol [1], MedChemExpress [2] |
| 3,4,3'-Tri-O-methylellagic acid (T-EA) | In vitro anticancer assay (HeLa & T47D cell lines) | Incubated with cells for 24 hours at 37°C with 5% CO₂ [3]. | PMC [3] |
| 3,8-Di-O-methylellagic acid 2-O-glucoside (DMAG) | Differentiation induction in erythroleukemia cells (HEL cell line) | Specific incubation time not detailed; activity confirmed via transcriptome analysis [4]. | ScienceDirect [4] |
The protocol below, derived from a study on the closely related compound 3,4,3'-Tri-O-methylellagic acid (T-EA), provides a concrete example of how an ellagic acid derivative is used in cell culture [3]. You can use this as a reference for designing your own stability-testing experiments.
This workflow is illustrated in the following diagram:
What is the typical solvent for preparing a this compound stock solution? While the search results do not specify a solvent for this exact compound, one supplier lists resources for preparing DMSO stock solutions and in vivo formulations [1]. DMSO is a common solvent for dissolving hydrophobic compounds for in vitro assays.
Are there any known stability issues with ellagic acid derivatives in solution? The search results do not provide specific stability data. However, the successful execution of 24-hour cell culture assays with T-EA [3] suggests the compound remains stable and biologically active in culture medium at 37°C for at least that duration.
Since direct data is unavailable, here are steps you can take to establish stability parameters for your specific experimental conditions:
The table below summarizes the available data on 3-O-Methylellagic acid, which is crucial for planning stability studies.
| Property | Description / Value | Source / Context |
|---|---|---|
| CAS No. | 51768-38-8 | [1] |
| Molecular Formula | C15H8O8 | [1] |
| Appearance | Solid | [2] [1] |
| Recommended Storage | -20°C (solid) | [2] [1] |
| Solubility | 5 mg/mL in DMSO (requires heat) | [2] |
| GHS Hazard Classification | Harmful if swallowed (H302); Very toxic to aquatic life with long-lasting effects (H410) | [1] |
No single standard protocol exists, but you can build a robust stability study by integrating techniques from research on closely related compounds. The following workflow outlines this adapted process.
What is the best way to store this compound for long-term stability? While specific stability studies are lacking, the supplier-recommended storage for the solid compound is -20°C [2] [1]. For stock solutions in DMSO, storing at -80°C is advised [1].
My this compound solution has formed a precipitate. What should I do? This is a known issue. According to the supplier, precipitation can occur in DMSO solutions, and the recommendation is to reheat the solution to re-dissolve the compound [2].
What are the critical safety precautions for handling this compound? The safety data sheet classifies it as Harmful if swallowed (H302). It is also very toxic to aquatic life (H410). Always wear appropriate personal protective equipment (PPE), avoid creating dust, and use only in a well-ventilated area. Prevent release into the environment [1].
The table below summarizes key in vitro cytotoxicity data from recent studies for your reference and comparison.
| Compound Name | Source Plant | Cell Line | Assay Type | IC50 / EC50 Value | Citation |
|---|---|---|---|---|---|
| 3,4,3'-tri-O-methylellagic acid (T-EA) | Syzygium polycephalum | HeLa (Cervical Cancer) | MTT | 12.57 ± 2.22 μg mL⁻¹ (EC₅₀) | [1] |
| 3,4,3'-tri-O-methylellagic acid (T-EA) | Syzygium polycephalum | T47D (Breast Cancer) | MTT | 55.35 ± 6.28 μg mL⁻¹ (EC₅₀) | [1] |
| 3,3'-di-O-methylellagic acid (Compound 4) | Desbordesia glaucescens | MCF-7 (Breast Cancer) | NRU | 11.23 μM | [2] |
| Ellagic acid (Compound 6) | Desbordesia glaucescens | MCF-7 (Breast Cancer) | NRU | 14.07 μM | [2] |
| Kigelia africana Stem Bark Extract (contains trimethyl/dimethyl ellagic acid) | Kigelia africana | Panel of human cancer lines | Not Specified | 4 - 30 μg mL⁻¹ (IC₅₀) | [3] |
Q1: Our MTT assay for a methylellagic acid compound shows high background noise and inconsistent results. What could be the cause?
Q2: How can we quickly verify if our isolated compound is acting through apoptosis?
Q3: We are getting low potency (high IC50) in our assays. Are there specific molecular targets we should investigate for ellagic acid derivatives?
This protocol is adapted from a published study on 3,4,3'-tri-O-methylellagic acid [1].
Workflow Overview
Step-by-Step Instructions
Cell Seeding:
Compound Treatment:
MTT Assay and Detection:
Data Acquisition and Analysis:
Measure the absorbance of the solution in each well using an ELISA plate reader at a wavelength of 560 nm [1].
Calculate the cell viability percentage using the formula below, where Abs_compound is the absorbance of the treated well, and Abs_control is the absorbance of the negative control well.
Cell Viability (%) = (Abs_compound / Abs_control) × 100% [1]
Finally, use non-linear regression analysis of the viability data against compound concentration to determine the EC₅₀ value.
For researchers interested in the mechanism, studies suggest that the cytotoxicity of methylellagic acid derivatives may be linked to the inhibition of specific cancer-regulatory enzymes.
Molecular Targets and Pathways
Validation via Molecular Docking & Dynamics:
The table below summarizes the known chemical properties and available solvent information for 3-O-Methylellagic acid.
| Property | Value / Information | Source / Context |
|---|---|---|
| Molecular Formula | C15H8O8 | [1] [2] |
| Molecular Weight | 316.22 g/mol | [2] |
| Predicted Boiling Point | 734.3±60.0 °C | [2] |
| Predicted Density | 1.840±0.06 g/cm³ | [2] |
| Predicted pKa | 5.49±0.20 | [2] |
| Recommended Solvent | DMSO | A supplier indicates stock solutions can be prepared in DMSO [3]. |
| Reported Solubility | 2 mg/mL (6.06 mM) in DMSO, requiring ultrasonication [3]. | This data is for the closely related compound 3,3'-Di-O-methylellagic acid, which has a very similar structure [3]. |
Due to the lack of comprehensive public data, you may need to perform empirical testing. The following workflow, inspired by advanced solvent screening methodologies, outlines a systematic approach. [4]
Select Solvent Candidates:
Prepare Test Solutions:
Conduct Solubility Assessment:
Evaluate Stability and Bioactivity:
Optimize and Scale-up:
Q1: What is the first solvent I should try to dissolve this compound? A1: Based on supplier information for related compounds, DMSO is the most recommended starting point. Prepare stock solutions at 2-10 mg/mL with the aid of ultrasonication. [3]
Q2: The compound isn't dissolving well in my standard solvents. What are some advanced alternatives? A2: Consider using Deep Eutectic Solvents (DES). Computational methods like COSMO-RS can predict the most effective DES formulations for specific compounds, as demonstrated in the efficient extraction of polyphenols from natural sources. [4]
Q3: How can I increase the yield of this compound in an extraction process? A3: After selecting a suitable solvent, optimize the process parameters. Ultrasound-assisted extraction can significantly improve yield. Further optimization of variables like ultrasound time, power, and temperature using Response Surface Methodology (RSM) has been shown to dramatically increase total phenol content in extracts. [4]
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility | Solvent polarity mismatch. | Screen a wider range of solvents, including DES. [4] |
| Precipitation in Assay Buffer | "Salting out" upon dilution of stock solution. | Use a more dilute stock, ensure final solvent concentration in assay is ≤0.5-1.0%. |
| Unclear Solution | Colloidal suspension or micro-precipitates. | Filter the solution through a 0.22 µm syringe filter. |
| Suspected Degradation | Light or temperature sensitivity. | Store solutions at -20°C, protected from light, and use fresh preparations. [3] |
The table below summarizes the core information for 3,3'-Di-O-methylellagic acid (Cas No. 2239-88-5).
| Property | Description |
|---|---|
| Molecular Formula | C({16})H({10})O(_{8}) [1] |
| Molecular Weight | 330.25 g/mol [1] |
| Synonyms | 3,8-Di-O-methylellagic acid [1] |
| Key Bioactivities | • Moderate antibacterial activity • Strong DPPH radical scavenging activity (SC(_{50}) of 123.3 μg/mL) [1] | | Research Context | Isolated as a constituent of Terminalia ivorensis and studied for its potential role in anticancer research alongside other compounds [2]. |
While specific protocols for light sensitivity testing were not found, the methodologies below detail how the compound has been isolated and evaluated in recent studies, which can inform your handling procedures.
Isolation from *Terminalia ivorensis* [2]:
In Vitro Anticancer Bioassay (MTT Assay) [2] [3]:
Based on general best practices for handling research chemicals and the specific data available, here are some anticipated FAQs.
Q1: What are the recommended storage conditions for 3,3'-Di-O-methylellagic acid? A: The supplier TargetMol recommends storing the powder at -20°C for 3 years or, when dissolved in a solvent, at -80°C for 1 year [1]. While light sensitivity is not explicitly stated, storing the powder in a light-resistant container in a dark freezer is a prudent precaution for many organic compounds.
Q2: The compound does not dissolve properly in my aqueous buffer. What can I do? A: This is expected due to the compound's hydrophobic nature [4]. You may need to use a co-solvent.
Q3: My biological assay shows low activity. What could be the issue? A: Consider the following:
Given the lack of direct data on light sensitivity, the following workflow can help you establish in-house handling protocols.
A freeze-thaw stability study is a type of stress test that simulates the temperature variations a substance might encounter during storage, shipping, or handling. The goal is to determine if the product maintains its physical and chemical integrity after repeated cycling. For a drug substance or formulation to be considered stable, it should show no significant changes in key attributes [1].
Since a specific protocol for 3-O-Methylellagic acid is not available, the following is a standard, adaptable protocol based on general guidelines for freeze-thaw testing of chemical substances [1].
To evaluate the stability of this compound solution (e.g., in DMSO or a buffer system) through multiple freeze-thaw cycles by assessing its concentration, purity, and physical appearance.
The diagram below outlines the core experimental workflow.
After the designated number of cycles, analyze the samples against a freshly prepared control and a pre-cycle sample (time zero). The table below summarizes the critical quality attributes to assess.
| Parameter | Acceptance Criterion | Analytical Technique |
|---|---|---|
| Concentration | Change ≤ 5% from initial value | UHPLC-MS/MS [2] |
| Purity | No new significant impurities (> 0.1%) | HPLC with PDA or MS detection |
| Physical Appearance | No phase separation, precipitation, or color change | Visual inspection |
| pH (if in buffer) | Change ≤ 0.5 units | pH meter |
How many freeze-thaw cycles are typically required? While guidelines often recommend a minimum of three cycles, for a critical drug substance, conducting five or more cycles provides greater confidence in its stability, especially if international shipping is anticipated [1].
My sample precipitated after a freeze-thaw cycle. What should I do? First, confirm if the precipitation is reversible upon gentle warming and mixing. If it does not fully re-dissolve, the formulation is not freeze-thaw stable. Troubleshooting strategies include:
Why is my compound degrading even though it passes visual inspection? Chemical degradation is often invisible. A slight change in color might indicate oxidative processes, but significant decomposition can occur without any visible signs. This underscores the necessity of using chromatographic techniques (HPLC/UHPLC) to accurately quantify the parent compound and detect new impurity peaks [2].
The diagram below outlines the general journey from crude plant extract to an isolated and identified compound.
The table below details the key steps for isolating this compound, based on published methods for related ellagic acid derivatives [1] [2].
| Step | Description | Key Parameters & Tips |
|---|
| 1. Plant Material & Extraction | Dried bark/powder is extracted with methanol, often using maceration or sonication. The extract is concentrated under vacuum. | - Sample: 0.5-1.0 kg of dried plant material.
The table below addresses common problems encountered during the purification process.
| Problem | Possible Causes | Solutions |
|---|
| Poor Separation / Bands Tailing | - Flow rate is too fast.
The table below summarizes the core characteristics and identification methods for both compounds.
| Property | 3-O-Methylellagic Acid | 3,3'-Di-O-Methylellagic Acid |
|---|---|---|
| IUPAC Name | This compound | 3,3'-Di-O-methylellagic acid |
| Molecular Formula | Information limited in search results | C₁₆H₁₀O₈ [1] |
| CAS Registry Number | Not specified in search results | 5488919 [1] |
| Chemical Structure | Ellagic acid with a single methyl group at the 3-position. | Ellagic acid with methyl groups at both the 3- and 3'-positions [2] [3]. |
| Mass Spectrometry Data | Characterized by HPLC-ESI-MS and nano-ESI-MS-MS [4]. | Characterized by ESI-MS [3]. |
| NMR Data | 1H NMR and 13C NMR used for identification [4]. | Full characterization via 1H NMR, 13C NMR, DEPT-135, HSQC, and HMBC [3]. |
The following diagram illustrates the structural relationship between these compounds and the core ellagic acid scaffold.
The biological activities of both compounds, as reported in scientific literature, are compared in the table below.
| Activity Type | This compound | 3,3'-Di-O-Methylellagic Acid |
|---|---|---|
| Anticancer Potential | Its rhamnoside derivative shows promise in in silico studies, inhibiting CDK9 and HSD17β1 enzymes important in cancer progression [5]. | Shows in vitro and in silico anticancer activity. Isolated from Syzygium polycephalum and tested against cancer cell lines [6]. Other ellagic acid derivatives demonstrate cytotoxic effects [5]. |
| Antimicrobial Activity | Limited direct information in search results. Its derivative was isolated from Geum urbanum, a plant whose extracts show antimicrobial properties [2]. | Shows broad-spectrum activity. Isolated from Afzelia africana, it inhibited various bacteria including E. coli, S. typhi, and C. albicans with bactericidal effects [3]. |
| Antioxidant Capacity | Less potent than its dimethylated counterpart in a specific assay. Exhibited an IC₅₀ of 72.1 µg/mL in the DPPH assay [7]. | More potent antioxidant in a direct comparison. Exhibited an IC₅₀ of 63.3 µg/mL in the DPPH assay, indicating stronger free radical scavenging [7]. |
| Antimutagenic Properties | Information limited in search results. | Shows activity equal to unmodified ellagic acid in inhibiting mutagenicity in Salmonella typhimurium TA100 [8]. |
The proposed mechanism of action for the anticancer activity of these compounds, particularly through enzyme inhibition, can be visualized as follows.
To aid in experimental reproducibility, here are the methodologies commonly used to evaluate the key activities of these compounds.
This protocol is used to determine the concentration that inhibits 50% of cell growth (EC₅₀), as applied to 3,3'-di-O-methylellagic acid [6].
This method, used to evaluate 3,3'-di-O-methylellagic acid, determines the Minimal Inhibitory Concentration (MIC) and Minimal Bactericidal Concentration (MBC) [2] [3].
This protocol is used to determine the IC₅₀ value, a key metric for comparing antioxidant potency, as seen in the direct comparison of the two compounds [7].
(Abs_control - Abs_sample) / Abs_control * 100. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is then calculated from the dose-response curve [2] [7].The increased methylation in 3,3'-di-O-methylellagic acid generally enhances lipophilicity, which likely contributes to its improved bioactivity and altered tissue distribution compared to its less methylated counterpart or the parent ellagic acid [8].
The table below summarizes the antiplasmodial activity data for structurally similar compounds identified in the recent studies. Please note that the data is for specific strains of Plasmodium falciparum and results may vary based on experimental conditions.
| Compound Name | Test Organism / Strain | IC50 Value | Source Organism | Reference |
|---|---|---|---|---|
| 3,3',4-tri-O-methylellagic acid | Plasmodium falciparum (Dd2, multiresistant) | 0.63 μg/mL | Dacryodes edulis (Burseraceae) | [1] [2] |
| 3,3',4-tri-O-methylellagic acid | Plasmodium falciparum (3D7, chloroquine-sensitive) | 3.10 μg/mL (Plant extract) | Dacryodes edulis (Burseraceae) | [1] [2] |
| Hydroethanolic leaf extract (contains the active compounds) | Plasmodium falciparum (3D7, chloroquine-sensitive) | 3.10 μg/mL | Dacryodes edulis (Burseraceae) | [1] [2] |
| Hydroethanolic leaf extract (contains the active compounds) | Plasmodium falciparum (Dd2, multiresistant) | 3.56 μg/mL | Dacryodes edulis (Burseraceae) | [1] [2] |
The data presented comes from standardized, reliable experimental protocols. Here are the key methodologies used in the cited studies:
The following diagram illustrates the workflow for determining the IC50 value, as described in the methodologies.
The table below summarizes the key specifications for a commercially available 3-O-Methylellagic acid primary reference standard [1].
| Feature | Specification |
|---|---|
| Product Line | phyproof Reference Substance [1] |
| Assay/Purity | ≥90.0% (HPLC) [1] |
| Physical Form | Powder [1] |
| CAS Number | 51768-38-8 [2] |
| Molecular Formula | C15H8O8 [2] |
| Supplier | PhytoLab GmbH & Co. KG [1] |
While a complete validation dataset is not available in the search results, the following scientific findings are reported for this compound:
The methodologies below, compiled from research on similar ellagic acid derivatives, illustrate the common techniques used for the isolation, characterization, and activity testing of these compounds. You can use this as a guide for designing your own validation protocols [4] [5] [3].
Although data for 3-O-Methylellagic acid is missing, the table below summarizes the antioxidant activity reported for its structural analogs. The IC₅₀ value represents the concentration required to scavenge 50% of the DPPH free radicals; a lower IC₅₀ indicates more potent antioxidant activity.
| Compound Name | IC₅₀ (DPPH Assay) | Other Reported Activities | Source Organism/Matrix |
|---|---|---|---|
| 3,3'-di-O-methyl ellagic acid | 9.97 ± 0.27 µg/mL [1] | ABTS scavenging (IC₅₀ 5.76 ± 0.06 µg/mL); Antimicrobial activity [1] | Afzelia africana (bark) [1] |
| 3,3'-di-O-methyl ellagic acid | Significant antioxidant activity reported [2] | Antimicrobial activity [2] | Pteleopsis hylodendron (stem bark) [2] |
| Dimethyl 4,4′,5,5′,6,6′-hexahydroxybiphenyl-2,2′-dicarboxylate | High radical-scavenging activities and ferric reducing power, comparable to Vitamin C and BHT [3] | Antibacterial and antifungal activities [3] | Amphiblemma monticola [3] |
| Ellagic Acid | Not specifically reported for DPPH in these results | Xanthine oxidase inhibitory activity [4] | Plumeria rubra (flowers) [4] |
The DPPH (1,1-diphenyl-2-picrylhydrazil) radical scavenging assay is a standard method to evaluate the free radical scavenging ability of antioxidant compounds [5]. The typical workflow and reaction principle are as follows:
Detailed Steps and Calculations:
The IC₅₀ value is then determined from a plot of % RSA against sample concentration.
The absence of direct data on this compound highlights a potential gap in the current scientific literature. The strong activity of its close analog, 3,3'-di-O-methyl ellagic acid, suggests that the methylation pattern on the ellagic acid structure significantly influences its antioxidant potency [1] [2].
For your research, you could:
| Compound Name | Target Protein | Simulation Length | Binding Free Energy (ΔGbind) | Key Findings | Citation |
|---|
| 3,4,3'-Tri-O-methylellagic Acid | CDK9 | 100 ns | MM-GBSA: -29.50 ± 0.22 kcal/mol MM-PBSA: -25.87 ± 0.40 kcal/mol | Stable interaction with cervical cancer (HeLa) target; system stability confirmed via RMSD, temperature, and energy analyses. [1] [2] | | 3,4,3'-Tri-O-methylellagic Acid | SIRT1 | 100 ns | MM-GBSA: -30.98 ± 0.25 kcal/mol MM-PBSA: -24.07 ± 0.30 kcal/mol | Stable interaction with breast cancer (T47D) target; system stability confirmed via RMSD, temperature, and energy analyses. [1] [2] | | 3-O-Methylellagic Acid 3'-O-α-Rhamnoside | CDK9 & HSD17β1 | Information Not Specified | CDK9: -68.88 kcal/mol HSD17β1: -63.93 kcal/mol | Docking analysis suggested potent inhibition, better than reference ligands. However, the study explicitly states that MD simulation validation is still required. [3] |
The most detailed MD simulation methodology was described for 3,4,3'-tri-O-methylellagic acid, which can serve as a reference benchmark. The workflow is summarized in the diagram below.
Key Methodological Details:
| Protein Target | Role in Cancer | ΔGbind (MM-GBSA) (kcal mol⁻¹) | ΔGbind (MM-PBSA) (kcal mol⁻¹) |
|---|---|---|---|
| Sirtuin 1 (SIRT1) | Promotes cancer cell growth in breast cancer (T47D cell line) [1] | -30.98 ± 0.25 [2] [1] | -24.07 ± 0.30 [2] [1] |
| Cyclin-dependent kinase 9 (CDK9) | Proto-oncogene upregulated in cervical cancer (HeLa cell line) [1] | -29.50 ± 0.22 [2] [1] | -25.87 ± 0.40 [2] [1] |
> Important Note on Values: The more negative the binding free energy (ΔGbind), the stronger and more favorable the binding. The results indicate that T-EA has a high binding affinity for both targets, with a slightly stronger computed affinity for SIRT1 according to the MM-GBSA method [2] [1].
The data in the table above was generated through a combined experimental and computational protocol. Here is a detailed breakdown of the key experiments and calculations cited.
The binding affinity data was calculated through a well-defined in silico workflow. The diagram below outlines the key steps involved in this process for a single protein-ligand complex.
The methodology for the in silico part of the study can be broken down as follows [1]:
MMPBSA.py tool from the AMBER18 package was used to perform these calculations [1].The search results provide a critical overview of the method used to generate the binding data. Understanding its context is key for your research.
The table below summarizes the key biological activities and experimental findings for 3-O-Methylellagic Acid from the search results.
| Activity/Property | Experimental Data / Results | Assay/Conditions |
|---|---|---|
| Anti-inflammatory Activity | Cited as having anti-inflammatory effect [1] [2]. | Isolated from Myrciaria cauliflora; specific assay not detailed [1] [2]. |
| Antibacterial Activity | MIC: 32 µg/mL against Staphylococcus aureus ATCC 25923 [1]. | Standard MIC (Minimum Inhibitory Concentration) assay [1]. |
| Glucose Transport Inhibition | Shows inhibitory effect on glucose transport assay [1] [2]. | In vitro glucose transport assay; details not specified [1] [2]. |
| Anticomplement Activity | IC50: 0.58 mM (classic pathway) IC50: 0.67 mM (alternative pathway) [1]. | Hemolytic inhibition assay in sheep/rabbit erythrocytes [1]. | | Molecular Weight | 316.22 g/mol [1] [2] | - | | CAS Number | 51768-38-8 [1] [2] | - | | Solubility | Likely soluble in DMSO; may dissolve in water, ethanol, or DMF [2]. | In vitro solvent testing [2]. |
For the key activities identified, here is a deeper dive into the methodologies cited in the references.
Antibacterial Assay (MIC) [1]:
Anticomplement Activity Assay [1]:
To aid your investigation, here is some context on related ellagic acid derivatives and potential pathways.
Presence in Traditional Medicine: this compound and its structural analog, 3,3'-Di-O-methylellagic acid, have been identified as potential quality markers (Q-markers) in the Mongolian herbal formula Zhuriheng pills, which are used to treat coronary heart disease [3]. This suggests these compounds are bioactive and stable enough to exert a therapeutic effect in a complex formulation.
Related Compound with Anticancer Data: A closely related compound, 3,4,3'-tri-O-methylellagic acid (T-EA), isolated from Syzygium polycephalum, has been evaluated for anticancer activity [4]. The experimental workflow for this compound, which combines in vitro and in silico methods, can serve as a model for how to profile ellagic acid derivatives. The diagram below outlines this workflow.
Since direct metabolic stability data was not found, here are practical steps you can take: